molecular formula C9H8F2O3 B1434979 2-(3-(difluoromethyl)phenoxy)acetic acid CAS No. 1894832-45-1

2-(3-(difluoromethyl)phenoxy)acetic acid

Cat. No.: B1434979
CAS No.: 1894832-45-1
M. Wt: 202.15 g/mol
InChI Key: QDHXNQQANGAXCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-[3-(Difluoromethyl)phenoxy]acetic acid is 1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13) .


Physical and Chemical Properties Analysis

2-[3-(Difluoromethyl)phenoxy]acetic acid is a powder at room temperature .

Scientific Research Applications

Fluorescence-Based Chemosensor

A study developed a fluorescence turn-on chemosensor 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) for highly selective and sensitive detection of Al(3+) ions. The chemosensor leveraged the aggregation-induced-emission (AIE) effect and the complexation ability of the carboxyl group, showing potential for bioimaging and monitoring Al(3+) in complex biosystems (Gui et al., 2015).

Herbicide Resistance in Agriculture

Research investigated the introgression of phenoxy herbicide resistance, specifically 2,4-dichlorophenoxy acetic acid (2,4-D) and 4-chloro-2-methylphenoxy acetic acid (MCPA), from Raphanus raphanistrum (wild radish) into Raphanus sativus (cultivated radish). This study has implications for the development of herbicide-tolerant cultivars within the Brassicaceae family (Jugulam et al., 2014).

Catalytic Oxidation of Phenolic and Aniline Compounds

Fe3O4 magnetic nanoparticles were successfully used to catalyze the oxidation of phenolic and aniline compounds, demonstrating the potential for removing pollutants from aqueous solutions. This study illustrated the superparamagnetism of the nanoparticles and their reusability, indicating their efficiency in catalytic processes (Zhang et al., 2009).

Anti-Mycobacterial Agents

Several studies synthesized and evaluated phenoxy acetic acid derivatives for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, revealing the potential use of these compounds in tackling tuberculosis infections (Yar et al., 2006).

Analytical and Quantitative Method Development

An analytical method was described for the separation and quantitative analysis of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid TC using UPLC, showing promise for precise chemical analysis and quality control in pharmaceutical applications (Ping, 2013).

Safety and Hazards

The safety information available indicates that 2-[3-(Difluoromethyl)phenoxy]acetic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-[3-(difluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)6-2-1-3-7(4-6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHXNQQANGAXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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